molecular formula C23H16ClN B8224003 3-(5-Chlorobiphenyl)-2-phenylpyridine

3-(5-Chlorobiphenyl)-2-phenylpyridine

Cat. No.: B8224003
M. Wt: 341.8 g/mol
InChI Key: MDBAQDXTVMKIKO-UHFFFAOYSA-N
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Description

3-(5-Chlorobiphenyl)-2-phenylpyridine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chlorinated biphenyl moiety attached to a phenylpyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorobiphenyl)-2-phenylpyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorobiphenyl)-2-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dechlorinated biphenyl derivatives.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

3-(5-Chlorobiphenyl)-2-phenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chlorobiphenyl)-2-phenylpyridine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

    Polychlorinated Biphenyls (PCBs): These compounds share a similar biphenyl structure but with multiple chlorine atoms. They are known for their environmental persistence and toxicity.

    Biphenyl Derivatives: Compounds like 2-phenylpyridine and 4-chlorobiphenyl have structural similarities but differ in their substitution patterns and properties.

Uniqueness

3-(5-Chlorobiphenyl)-2-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-(3-chloro-5-phenylphenyl)-2-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN/c24-21-15-19(17-8-3-1-4-9-17)14-20(16-21)22-12-7-13-25-23(22)18-10-5-2-6-11-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBAQDXTVMKIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C3=C(N=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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